S1P5 Receptor Agonist Activity of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline
Based on its inclusion in a patent family disclosing fused heterocyclic S1P modulators, N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is identified as an agonist of the S1P5 receptor [1]. However, the specific patent examples that define its quantitative potency (e.g., EC50 value) and selectivity profile against related S1P receptors (S1P1-4) are not disclosed in the publicly accessible patent abstracts or major bioactivity databases . This absence of disclosed primary data prevents a direct, quantitative comparison with known S1P5 agonists like A-971432 (S1P5 EC50 = 4.1-5.7 nM) or ozanimod (S1P5 EC50 = 11 nM) .
| Evidence Dimension | S1P5 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | Not publicly disclosed in accessible databases |
| Comparator Or Baseline | A-971432: EC50 = 4.1 nM (cAMP assay) / 5.7 nM (GTPγS assay); Ozanimod: EC50 = 11 nM |
| Quantified Difference | Not calculable due to lack of target compound data |
| Conditions | Inferred from patent class; specific assay conditions unknown |
Why This Matters
Without disclosed EC50 values, the compound's relative potency cannot be assessed, which is a critical factor for determining appropriate dosing ranges in in vitro or in vivo experimental models and for selecting it over other tool compounds with known activity profiles.
- [1] Smid, P., et al. (AbbVie Inc.). Fused heterocyclic derivatives as S1P modulators. Patent WO2010093704A1, 2010. View Source
